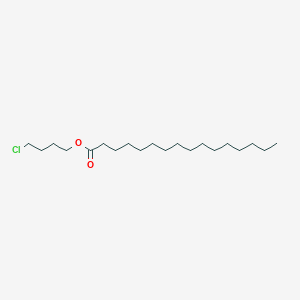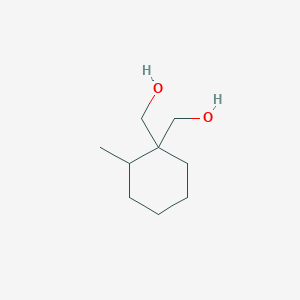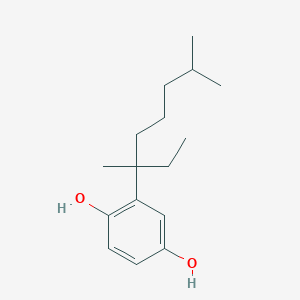![molecular formula C38H37N3O8 B14467128 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine CAS No. 68892-40-0](/img/structure/B14467128.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is a synthetic nucleoside analog. This compound is characterized by the presence of a cytidine base linked to a deoxyribose sugar, which is further modified with a bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position and a 4-methoxybenzoyl group at the N-position. These modifications enhance the compound’s stability and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves multiple steps. The key steps include:
Protection of the hydroxyl groups: on the deoxyribose sugar.
Coupling of the cytidine base: with the protected sugar.
Introduction of the bis(4-methoxyphenyl)(phenyl)methyl group: at the 5’-position.
N-acylation: with 4-methoxybenzoyl chloride to introduce the 4-methoxybenzoyl group at the N-position.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the cytidine base.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or DNA/RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral or anticancer activities.
Wirkmechanismus
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby modulating their activity. The bis(4-methoxyphenyl)(phenyl)methyl group enhances the compound’s binding affinity and stability, while the 4-methoxybenzoyl group may influence its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine: Similar structure but with an adenosine base instead of cytidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-isobutyrylguanosine: Similar structure but with a guanosine base and an isobutyryl group.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bis(4-methoxyphenyl)(phenyl)methyl and 4-methoxybenzoyl groups enhances its stability and potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
68892-40-0 |
|---|---|
Molekularformel |
C38H37N3O8 |
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-15-9-25(10-16-29)36(43)39-34-21-22-41(37(44)40-34)35-23-32(42)33(49-35)24-48-38(26-7-5-4-6-8-26,27-11-17-30(46-2)18-12-27)28-13-19-31(47-3)20-14-28/h4-22,32-33,35,42H,23-24H2,1-3H3,(H,39,40,43,44)/t32-,33+,35+/m0/s1 |
InChI-Schlüssel |
QODIHPTYTSZYOX-VUHKNJSWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



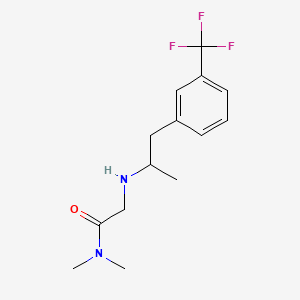
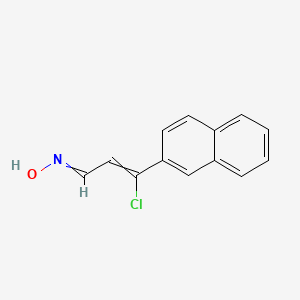

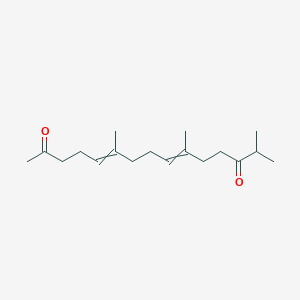
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
